molecular formula C12H10N2O2 B1499219 6-(2-Amino-phenyl)-pyridine-2-carboxylic acid CAS No. 885276-97-1

6-(2-Amino-phenyl)-pyridine-2-carboxylic acid

Cat. No. B1499219
Key on ui cas rn: 885276-97-1
M. Wt: 214.22 g/mol
InChI Key: NOFQODFKSHIMEW-UHFFFAOYSA-N
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Patent
US09085579B2

Procedure details

Preparation analogous to Ex. 10, A, using 110 mmol of 2-aminophenylboronic acid [5570-18-3] instead of 110 mmol of 3-carboxybenzeneboronic acid, and using 100 mmol of 6-bromopyridine-2-carboxylic acid [21190-87-4] instead of 100 mmol of 1-bromo-2-aminonaphthalene. Yield: 17.5 g (82 mmol), 81.7%; purity according to 1H-NMR about 99%.
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1B(O)O.Br[C:12]1[N:17]=[C:16]([C:18]([OH:20])=[O:19])[CH:15]=[CH:14][CH:13]=1>>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:12]1[N:17]=[C:16]([C:18]([OH:20])=[O:19])[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
110 mmol
Type
reactant
Smiles
NC1=C(C=CC=C1)B(O)O
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation analogous to Ex

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)C1=CC=CC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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